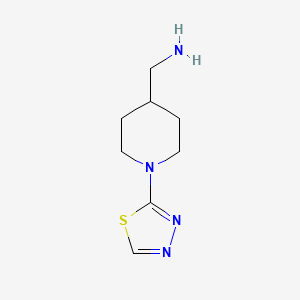
(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanamine is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring attached to a piperidine moiety, which is further connected to a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanamine typically involves the reaction of 1,3,4-thiadiazole with piperidine derivatives. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring, followed by the introduction of the piperidine moiety. The final step involves the attachment of the methanamine group through reductive amination or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
化学反応の分析
Types of Reactions
(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit glutaminase 1, an enzyme involved in glutamine metabolism, which is crucial for the proliferation of cancer cells .
類似化合物との比較
Similar Compounds
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: This compound is structurally similar and also exhibits inhibitory activity against glutaminase 1.
1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanone: Another related compound with potential therapeutic applications.
Uniqueness
(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanamine is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to inhibit key enzymes and receptors makes it a valuable candidate for drug development and other scientific research applications.
特性
分子式 |
C8H14N4S |
|---|---|
分子量 |
198.29 g/mol |
IUPAC名 |
[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C8H14N4S/c9-5-7-1-3-12(4-2-7)8-11-10-6-13-8/h6-7H,1-5,9H2 |
InChIキー |
BLBBLJOYLIRZDN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CN)C2=NN=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13505493.png)
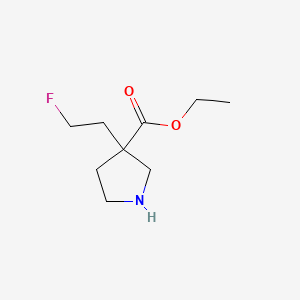
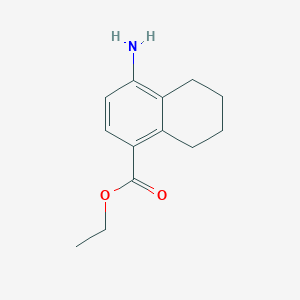
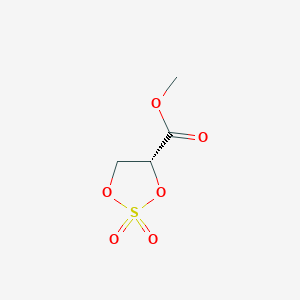
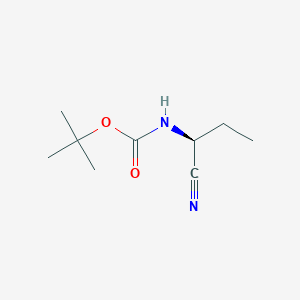

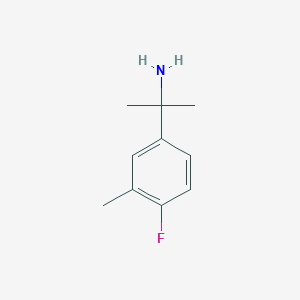
![Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B13505538.png)

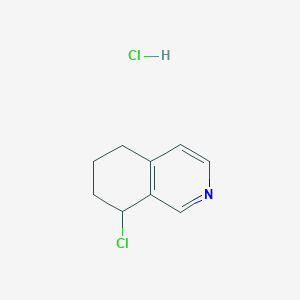


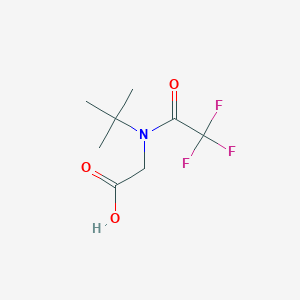
![N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B13505567.png)
